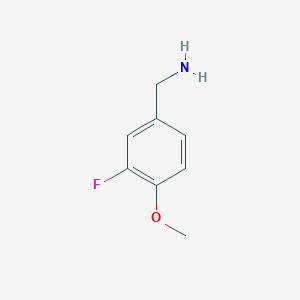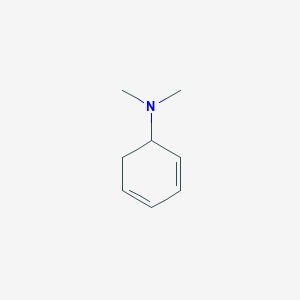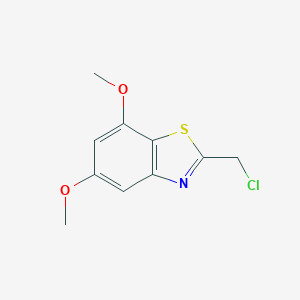
2-(Chloromethyl)-5,7-dimethoxy-1,3-benzothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Chloromethyl)-5,7-dimethoxy-1,3-benzothiazole is a synthetic compound that has gained attention in the scientific community due to its potential applications in various research fields. This compound is also known as CDMB-T and has a molecular formula of C10H11ClN2O2S. In
Mécanisme D'action
The mechanism of action of CDMB-T is not fully understood. However, it is believed that the compound interacts with specific biomolecules, such as copper ions and hydrogen sulfide, through covalent or non-covalent interactions. This interaction results in a change in fluorescence intensity, which can be detected and used for analytical purposes.
Biochemical and Physiological Effects:
CDMB-T has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic to living cells at low concentrations. Additionally, CDMB-T has been shown to be stable under physiological conditions, making it a useful tool for in vivo imaging studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using CDMB-T in lab experiments is its high sensitivity and selectivity for detecting specific biomolecules. Additionally, CDMB-T is easy to synthesize and purify, making it a cost-effective tool for research. However, one limitation of using CDMB-T is its limited solubility in aqueous solutions, which can affect its performance in certain applications.
Orientations Futures
There are several future directions for the use of CDMB-T in scientific research. One direction is the development of new benzothiazole derivatives with improved properties for specific applications. Additionally, CDMB-T can be used for the detection of other biomolecules, such as reactive oxygen species and nitric oxide. Furthermore, CDMB-T can be used for in vivo imaging studies to monitor specific biological processes in living organisms.
Conclusion:
In conclusion, CDMB-T is a synthetic compound that has potential applications in various scientific research fields. Its unique properties make it a useful tool for detecting specific biomolecules and for the synthesis of other benzothiazole derivatives. Although more research is needed to fully understand its mechanism of action and biochemical and physiological effects, CDMB-T has shown promise as a cost-effective and sensitive tool for scientific research.
Méthodes De Synthèse
The synthesis of CDMB-T involves the reaction of 2-amino-5,7-dimethoxy-1,3-benzothiazole with formaldehyde and hydrochloric acid. This reaction results in the formation of CDMB-T as a white solid. The purity of the compound can be increased through recrystallization and purification techniques.
Applications De Recherche Scientifique
CDMB-T has been used in various scientific research applications due to its unique properties. It has been used as a fluorescent probe for the detection of copper ions in biological samples. CDMB-T has also been used as a fluorescent probe for the detection of hydrogen sulfide in living cells. Additionally, CDMB-T has been used as a precursor for the synthesis of other benzothiazole derivatives that have potential applications in medicinal chemistry and drug discovery.
Propriétés
Numéro CAS |
124168-47-4 |
|---|---|
Formule moléculaire |
C10H10ClNO2S |
Poids moléculaire |
243.71 g/mol |
Nom IUPAC |
2-(chloromethyl)-5,7-dimethoxy-1,3-benzothiazole |
InChI |
InChI=1S/C10H10ClNO2S/c1-13-6-3-7-10(8(4-6)14-2)15-9(5-11)12-7/h3-4H,5H2,1-2H3 |
Clé InChI |
PTADNPVWHZWTNG-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C(=C1)OC)SC(=N2)CCl |
SMILES canonique |
COC1=CC2=C(C(=C1)OC)SC(=N2)CCl |
Synonymes |
2-(CHLOROMETHYL)-5,7-DIMETHOXYBENZOTHIAZOLE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





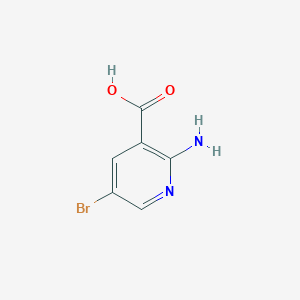
![(3R,3Ar)-2,3,3a,4,5,6-hexahydropyrrolo[1,2-b][1,2]oxazole-3-carbaldehyde](/img/structure/B40287.png)

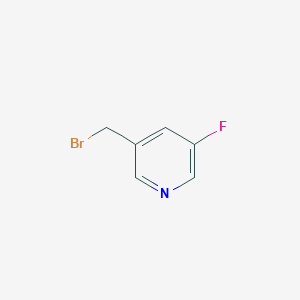
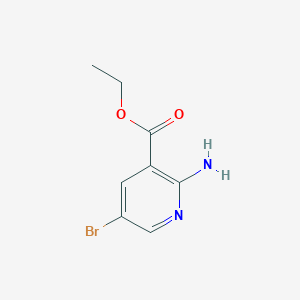
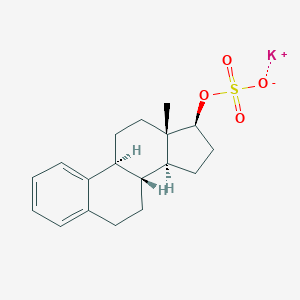


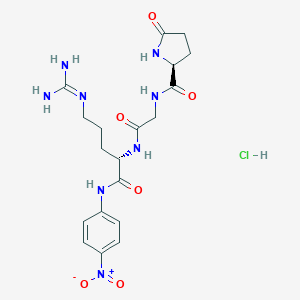
![5-[4-(4-Chlorobenzoyl)-1-piperazinyl]-8-nitroquinoline](/img/structure/B40311.png)
